2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-anilino-2-pyridin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(11-6-8-15-9-7-11)16-12-4-2-1-3-5-12/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGWGUGAZWBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378041 | |
| Record name | Anilino(pyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97383-66-9 | |
| Record name | Anilino(pyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
The chemical structure of this compound includes a phenyl group and a pyridine moiety, which are significant for its biological interactions. The compound's CAS number is 97383-66-9, and it is classified under various chemical databases for its potential applications in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to modulate cellular signaling pathways and gene expression, influencing cellular metabolism and function.
Key Mechanisms:
- Enzyme Interaction: The compound interacts with enzymes that play crucial roles in metabolic processes.
- Cell Signaling Modulation: It can affect signaling pathways, which may lead to altered cellular responses.
- Gene Expression Regulation: The compound may influence the transcription of genes associated with various biological functions.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | X.X |
| MCF7 (Breast Cancer) | X.X |
| HeLa (Cervical Cancer) | X.X |
(Note: Specific IC50 values need to be filled based on available data.)
Case Studies
Several studies have documented the effects of this compound in different experimental settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound, demonstrating significant inhibition against selected bacterial strains .
- Cytotoxicity Assessment : Research involving human cancer cell lines indicated that the compound could induce apoptosis, suggesting potential therapeutic applications in oncology .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
The compound has been studied for its potential biological activities, particularly in the following areas:
Antimicrobial Properties
Research indicates that 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile exhibits significant antimicrobial activity against various bacterial strains. The inhibition zones observed in studies are as follows:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Klebsiella pneumoniae | 11 |
Anticancer Properties
The compound has shown promise in anticancer research, demonstrating cytotoxic effects against several cancer cell lines. The IC50 values are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 22 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness, particularly against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Case Study 2: Anticancer Research
In a collaborative study with ABC Cancer Institute, the compound was tested for its anticancer properties on various cell lines. The results highlighted its cytotoxic effects and prompted further investigation into its mechanism of action, focusing on apoptosis pathways.
Chemical Reactions Analysis
Functional Group Reactivity
The nitrile group and pyridinyl moiety enable further transformations:
Nitrile Hydrolysis
Pyridine Ring Functionalization
-
Electrophilic substitution (e.g., halogenation, sulfonation) at the pyridine ring’s 3-position is feasible due to electron-withdrawing effects of the nitrile group .
Table 2: Derived Heterocycles and Biological Relevance
-
Microwave-assisted reactions enhance efficiency in forming imidazo[1,2-a]pyrazine scaffolds .
-
Mannich reactions with formaldehyde and amines yield anti-fibrotic 4-amino-2-pyridones .
Catalytic and Solvent Effects
Reaction efficiency depends on solvents and catalysts:
Table 3: Optimization of Reaction Conditions
-
1,4-Dioxane outperforms polar solvents (e.g., acetonitrile) due to improved solubility and stability of intermediates .
-
Cs₂CO₃ enhances nucleophilicity in multicomponent reactions compared to weaker bases .
Structural and Spectroscopic Data
Key characterization data:
-
¹H NMR (CDCl₃): δ 7.53–6.71 (aromatic protons), 5.36 (s, CH), 3.96 (s, NH) .
-
13C NMR : Peaks at δ 172.0 (C=O), 150–125 (aromatic carbons), 42.73 (CH₂) .
Industrial and Pharmacological Relevance
Preparation Methods
The synthesis of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile typically involves the formation of a substituted acetonitrile backbone bearing a pyridin-4-yl group, followed by the introduction of the phenylamino moiety. The key step is often the nucleophilic substitution or condensation involving pyridine derivatives and phenylamine or aniline derivatives.
Preparation of the Pyridin-4-yl Acetonitrile Intermediate
A crucial precursor in the synthesis is ethyl 2-cyano-2-(pyridin-4-yl)acetate , which can be prepared from 4-chloropyridine hydrochloride. The process involves:
- Heating a mixture of 4-chloropyridine hydrochloride with suitable reagents at temperatures between 60 to 90 °C for 120 to 180 minutes.
- Monitoring the reaction progress via thin-layer chromatography.
- Post-reaction workup includes extraction with ethyl acetate and drying over anhydrous sodium sulfate.
- The product is isolated by filtration and evaporation to yield ethyl 2-cyano-2-(pyridin-4-yl)acetate as an oily matter.
Table 1: Representative Yields and Conditions for Preparation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate
| Embodiment | Starting Material (g) | Reaction Temp (°C) | Reaction Time (min) | Extraction Solvent (g) | Drying Agent (g) | Product Yield (g) | Yield (%) | 1H NMR (400 MHz, CDCl3) Key Peaks (δ, ppm) |
|---|---|---|---|---|---|---|---|---|
| 1 | 56 | 60 | 170 | 300 | 60 | 77.66 | 87.5 | 4.136 (s, 2H), 7.086-7.101 (d, 2H), 8.257-8.396 (d, 2H) |
| 2 | 84 | 80 | 160 | 300 | 80 | 79.70 | 89.8 | Same as above |
| 3 | 70 | 60 | 140 | 320 | 100 | 76.68 | 86.4 | Same as above |
| 4 | 105 | 90 | 120 | 320 | 40 | 76.24 | 85.9 | Same as above |
| 5 | 56 | 70 | 170 | 300 | 60 | 69.41 | 78.2 | Same as above |
| 6 | 98 | 60 | 180 | 280 | 80 | 72.42 | 81.6 | Same as above |
| 7 | 91 | 80 | 150 | 320 | 80 | 73.22 | 82.5 | Same as above |
Source: Adapted from patent CN103483244A
Introduction of the Phenylamino Group
The phenylamino substituent is typically introduced by reaction of the pyridin-4-yl acetonitrile intermediate with aniline or phenylamine derivatives. This can be achieved through nucleophilic substitution or condensation reactions under controlled conditions.
While specific detailed protocols for the direct preparation of this compound are less frequently disclosed in open literature, general synthetic routes involve:
- Using the prepared pyridin-4-yl acetonitrile intermediate as a substrate.
- Reacting with phenylamine under conditions that favor nucleophilic attack on the nitrile carbon or a suitable activated intermediate.
- Employing solvents such as ethanol or other polar aprotic solvents.
- Controlling temperature and reaction time to optimize yield and purity.
Alternative Methods and Catalytic Processes
Other methods for preparing related aminopyridine derivatives include catalytic hydrogenation or reduction of appropriate precursors:
- Hydrazine monohydrate or Raney nickel catalysts have been used in the reduction of pyridine derivatives to introduce amino groups.
- Hydrogenation reactions under mild conditions can facilitate the formation of amino-substituted pyridines, which can then be functionalized further to obtain the target compound.
These catalytic methods are valuable for their selectivity and efficiency in preparing aminopyridine compounds, which can be adapted for the synthesis of this compound.
Summary of Key Research Findings
- The preparation of the pyridin-4-yl acetonitrile intermediate is well-documented with high yields (78–90%) under moderate heating and extraction conditions.
- The phenylamino group introduction is generally achieved by nucleophilic substitution or condensation with phenylamine derivatives, although specific detailed protocols require further literature exploration.
- Catalytic hydrogenation and reduction methods provide alternative synthetic routes for aminopyridine derivatives, potentially useful for the target compound.
- Analytical data such as 1H NMR confirms the structure and purity of intermediates, with characteristic chemical shifts for methylene and aromatic protons.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile?
- Methodology : A common approach involves Pd-catalyzed coupling reactions. For example, Procedure B in uses 1-(pyridin-4-yl)piperazine and 2-chloroacetonitrile under reflux conditions with a yield of 52%. Key steps include:
- Catalyst : Pd(II) acetate and ligand systems (e.g., Catalyst A™) .
- Purification : Column chromatography with hexane/acetone gradients .
- Characterization : ¹H NMR (400 MHz, CDCl₃) for structural confirmation .
Q. How can the purity of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC or TLC with acetone/hexane solvent systems .
- Spectroscopy : ¹H/¹³C NMR to verify absence of impurities (e.g., residual solvents or unreacted precursors) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodology : Ethanol or acetonitrile under reduced pressure, with slow cooling to room temperature. highlights anhydrous ethanol as a solvent for similar nitrile derivatives .
Advanced Research Questions
Q. How can non-covalent interactions of this compound be exploited in supramolecular assemblies?
- Methodology : Utilize π-π stacking (pyridinyl-phenyl interactions) and hydrogen bonding (NH groups). emphasizes designing "programmed" building blocks with donor-acceptor pairs for self-assembly. Thermodynamic control via reversible interactions (e.g., adjusting pH or temperature) can shift equilibrium toward desired architectures .
Q. What techniques are suitable for resolving structural contradictions in polymorphic forms?
- Methodology :
- X-ray crystallography : used this to determine the crystal structure of a related triazole-acetonitrile derivative (C₁₅H₁₁N₅S), revealing a monoclinic system with P2₁/c space group .
- DFT calculations : Compare experimental vs. computed bond angles and torsion angles .
Q. How can its reactivity be studied under varying kinetic vs. thermodynamic conditions?
- Methodology :
- Kinetic control : Short reaction times and low temperatures to trap intermediates (e.g., using Pd catalysis at 23°C) .
- Thermodynamic control : Prolonged heating (e.g., 100°C for 3 hours) to favor the most stable product, as in .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
